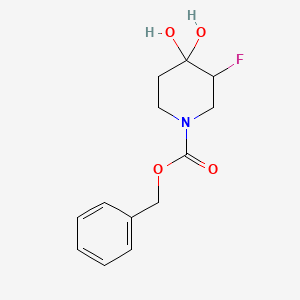

Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C₁₃H₁₆FNO₄ It is a piperidine derivative that features a benzyl group, a fluorine atom, and two hydroxyl groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and fluorinating agents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process may include steps such as purification through crystallization or chromatography to achieve high purity levels required for research and application purposes.

化学反応の分析

Types of Reactions

Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the fluorine atom or to convert the carboxylate group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 3-oxo-4,4-dihydroxypiperidine-1-carboxylate, while reduction could produce benzyl 3-fluoro-4-hydroxypiperidine-1-methanol.

科学的研究の応用

Medicinal Chemistry Applications

Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate is primarily investigated for its role as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This receptor is implicated in several neurological and psychiatric disorders, including Alzheimer’s disease and schizophrenia.

Research Findings

Recent studies have demonstrated that compounds similar to this compound can effectively reverse hyperdopaminergic and hypoglutamatergic behaviors in preclinical models. These findings suggest that such compounds may help restore balance in neurotransmitter systems disrupted in various psychiatric conditions .

Case Study Insights

A notable case study involved the administration of related compounds in animal models exhibiting symptoms analogous to schizophrenia. The results indicated significant improvements in cognitive function and reductions in negative symptoms, highlighting the potential for clinical applications of this compound .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have identified key structural features that enhance its efficacy as an M4 PAM:

| Structural Feature | Impact on Activity |

|---|---|

| Fluorine Substitution | Increases binding affinity to M4 receptor |

| Hydroxyl Groups | Enhance solubility and bioavailability |

| Benzyl Group | Improves lipophilicity, aiding CNS penetration |

Toxicology and Safety Profile

As with any pharmacological agent, understanding the safety profile of this compound is essential. Preliminary toxicological assessments indicate that it has a favorable safety margin when administered at therapeutic doses. However, further studies are needed to fully elucidate its long-term effects and potential toxicity .

作用機序

The mechanism of action of Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.

類似化合物との比較

Similar Compounds

- Benzyl 3-fluoro-4-(4-morpholinyl)phenylcarbamate

- Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

- Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-methanol

Uniqueness

Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

生物活性

Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its interactions with various biological targets. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the piperidine class of compounds, characterized by a piperidine ring substituted with a benzyl group and hydroxyl functionalities. The presence of fluorine at the 3-position enhances its biological activity by influencing receptor interactions and metabolic stability.

Dopamine Receptor Interaction

Research indicates that derivatives of piperidine, including this compound, exhibit notable activity as antagonists at dopamine receptors, particularly the D4 subtype. A study reported that a related compound, 3-fluorobenzyl (Ki = 205.9 nM), demonstrated selective antagonism against other dopamine receptors (D1-3,5) . This selectivity is crucial for developing treatments for disorders like Parkinson's disease, where D4 receptor modulation is beneficial in managing L-DOPA induced dyskinesias.

Muscarinic Acetylcholine Receptor Modulation

The compound also acts as an allosteric modulator of muscarinic acetylcholine receptors (mAChRs), specifically the M4 subtype. Allosteric modulators are advantageous as they can enhance receptor activation without directly competing with endogenous ligands. This mechanism has shown potential in reversing hyperdopaminergic and hypoglutamatergic behaviors in preclinical models, suggesting applications in treating cognitive disorders such as Alzheimer's disease .

Synthesis and Characterization

The synthesis of this compound involves several steps, including hydrogenation processes that yield high stereoselectivity and purity. A common method utilizes catalytic hydrogenation under controlled conditions to achieve the desired dihydroxy configuration .

Table 1: Biological Activity Data

| Compound | Ki (nM) | Receptor Type | Reference |

|---|---|---|---|

| Benzyl 3-fluoro-4-hydroxypiperidine | 205.9 | D4 Dopamine Receptor | |

| 3-Fluorobenzyl | 169 | D4 Dopamine Receptor | |

| Allosteric Modulator | N/A | M4 Muscarinic Receptor |

Safety and Toxicity

While the biological activities are promising, it is essential to evaluate the safety profile of this compound. Preliminary studies on related compounds indicate varying degrees of toxicity and side effects depending on receptor selectivity. Comprehensive toxicity assessments are necessary before clinical applications can be considered .

特性

IUPAC Name |

benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO4/c14-11-8-15(7-6-13(11,17)18)12(16)19-9-10-4-2-1-3-5-10/h1-5,11,17-18H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNXUZSSOHLDKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1(O)O)F)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。